(2-Cyanopyridin-4-yl)methanesulfonyl chloride
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Overview
Description
(2-Cyanopyridin-4-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5ClN2O2S. It is a derivative of pyridine and contains both a cyano group and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Cyanopyridin-4-yl)methanesulfonyl chloride can be synthesized through the reaction of 2-cyanopyridine with methanesulfonyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2-Cyanopyridin-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form methanesulfonates.
Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates.
Reduction Reactions: It can be reduced to form methanesulfonamide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Triethylamine, pyridine
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
Methanesulfonates: Formed by reaction with alcohols
Methanesulfonamides: Formed by reaction with amines
Scientific Research Applications
(2-Cyanopyridin-4-yl)methanesulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of methanesulfonates and methanesulfonamides.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of (2-Cyanopyridin-4-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the formation of methanesulfonates and methanesulfonamides, which are important intermediates in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog that lacks the cyano and pyridine groups.
2-Cyanopyridine: Lacks the methanesulfonyl chloride group but contains the cyano and pyridine groups.
Uniqueness
(2-Cyanopyridin-4-yl)methanesulfonyl chloride is unique due to the presence of both the cyano group and the methanesulfonyl chloride group. This combination of functional groups provides it with unique reactivity and makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C7H5ClN2O2S |
---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
(2-cyanopyridin-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)5-6-1-2-10-7(3-6)4-9/h1-3H,5H2 |
InChI Key |
ADHWMUHMONMKRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CS(=O)(=O)Cl)C#N |
Origin of Product |
United States |
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